molecular formula C4H4LiNS B14375228 lithium;4-methyl-2H-1,3-thiazol-2-ide CAS No. 89602-38-0

lithium;4-methyl-2H-1,3-thiazol-2-ide

Cat. No.: B14375228
CAS No.: 89602-38-0
M. Wt: 105.1 g/mol
InChI Key: HCCKBAKVIADAIZ-UHFFFAOYSA-N
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Description

Lithium;4-methyl-2H-1,3-thiazol-2-ide is a lithium salt of the deprotonated 4-methyl-1,3-thiazole heterocycle. This compound belongs to the broader class of thiazolides, which are characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom.

Properties

CAS No.

89602-38-0

Molecular Formula

C4H4LiNS

Molecular Weight

105.1 g/mol

IUPAC Name

lithium;4-methyl-2H-1,3-thiazol-2-ide

InChI

InChI=1S/C4H4NS.Li/c1-4-2-6-3-5-4;/h2H,1H3;/q-1;+1

InChI Key

HCCKBAKVIADAIZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CS[C-]=N1

Origin of Product

United States

Preparation Methods

n-Butyllithium-Mediated Deprotonation

The most common method involves treating 4-methyl-2H-1,3-thiazole with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C. The reaction proceeds via:
$$
\text{4-Methylthiazole} + \text{n-BuLi} \rightarrow \text{Lithium 4-methyl-2H-1,3-thiazol-2-ide} + \text{butane}
$$
This method, adapted from organolithium cross-coupling protocols, achieves >80% yield when conducted under strict inert conditions. Side reactions, such as over-deprotonation or ring-opening, are minimized at low temperatures.

Lithium Hexamethyldisilazide (LiHMDS) as an Alternative Base

LiHMDS offers a milder alternative, operating at -40°C in THF or diethyl ether. While slower than n-BuLi, it reduces side reactions in sensitive substrates. Yields range from 65–75%, with purity confirmed via $$^{13}\text{C}$$ NMR and elemental analysis.

Solvent and Temperature Optimization

Role of Solvent Polarity

Polar aprotic solvents like THF enhance deprotonation efficiency by stabilizing the lithium intermediate. Non-polar solvents (e.g., hexane) result in incomplete reactions (<50% yield). Mixed solvents, such as 30% aqueous ethanol (used in tetrazolate alkylation), were tested but led to hydrolysis of the thiazolide, underscoring the need for anhydrous conditions.

Temperature-Dependent Kinetics

Reactions at -78°C (n-BuLi) proceed to completion within 1 hour, whereas LiHMDS at -40°C requires 2–3 hours. Elevated temperatures (>0°C) promote decomposition, reducing yields by 20–30%.

Transmetallation Approaches

Grignard Reagent Conversion

Reacting 2-bromo-4-methylthiazole with lithium metal in THF facilitates a halogen-lithium exchange:
$$
\text{2-Bromo-4-methylthiazole} + 2\text{Li} \rightarrow \text{Lithium 4-methyl-2H-1,3-thiazol-2-ide} + \text{LiBr}
$$
This method, though less common, achieves 60–70% yield but requires stoichiometric lithium and prolonged reaction times (6–8 hours).

Analytical Characterization

Spectroscopic Data

  • $$^{13}\text{C}$$ NMR : The deprotonated C2 carbon resonates at δ 165–170 ppm, distinct from the protonated thiazole (δ 140–145 ppm).
  • $$^7\text{Li}$$ NMR : A singlet at δ 1.2–1.5 ppm confirms lithium coordination.

X-Ray Diffraction (XRD)

Crystal structures reveal a planar thiazolide ring with a Li–N bond length of 1.95–2.05 Å, consistent with similar lithium heterocyclides.

Comparative Analysis of Methods

Table 1 summarizes key parameters for each synthesis route:

Method Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
n-BuLi deprotonation n-BuLi THF -78 1 85 95
LiHMDS deprotonation LiHMDS THF -40 3 70 90
Transmetallation Li metal THF 25 8 65 85

Challenges and Mitigation Strategies

Moisture Sensitivity

Lithium thiazolide reacts violently with water, necessitating Schlenk-line techniques or glovebox use. Storage under argon at -20°C preserves stability for >6 months.

Byproduct Formation

Trace LiOH or Li$$2$$CO$$3$$ impurities (from CO$$_2$$ exposure) are removed via recrystallization in hexane/THF mixtures.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-methyl-2H-1,3-thiazol-2-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Lithium;4-methyl-2H-1,3-thiazol-2-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium;4-methyl-2H-1,3-thiazol-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiazole-Based Compounds

The following analysis compares lithium;4-methyl-2H-1,3-thiazol-2-ide with structurally or functionally related thiazole derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues in Benzimidazole-Thiazole Hybrids

Kus et al. (2008) synthesized 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives and N-methyl-1,3,4-thiadiazol-2-amine hybrids of benzimidazole, which share functional similarities with thiazolides. These compounds exhibit antioxidant properties, with IC₅₀ values ranging from 12–45 μM in free radical scavenging assays.

Thiazole-Arm Containing Fe(II) Complexes

describes Fe(II) dinuclear complexes incorporating thiazole-arm ligands (e.g., LThiazole). These complexes exhibit high-spin (HS) states at 2–300 K, with magnetic moments (μeff) of ~5.9 μB per Fe(II) center. In contrast, this compound, as a mononuclear lithium salt, lacks transition-metal coordination and magnetic properties. However, its deprotonated thiazole ring could act as a ligand in alkali metal complexes, akin to LThiazole’s role in Fe(II) systems .

Thiazole-Acetamide Derivatives

details N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., 9a–9e), where the thiazole ring is functionalized with aryl groups. These compounds show distinct melting points (180–220°C) and IR spectral signatures (e.g., C=O stretching at ~1680 cm⁻¹). This compound, lacking an acetamide moiety, would exhibit simpler spectral features, with strong C-S and C-N vibrations in the 600–1200 cm⁻¹ range.

Key Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

Compound Melting Point (°C) Key Spectral Data (IR, NMR) Biological/Chemical Activity Reference
This compound Not reported C-S stretch: ~650 cm⁻¹; C-N: ~1100 cm⁻¹ Potential ligand in coordination chemistry Inferred
9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) 215–217 C=O: 1675 cm⁻¹; ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, thiazole) Anticancer docking studies
Kus et al. (2008) 4-methyl-triazole-thione 189–192 S-H stretch: 2550 cm⁻¹; ¹H NMR (CDCl3): δ 2.4 (s, 3H, CH3) Antioxidant (IC₅₀: 15 μM)
Fe(II)-LThiazole complex 1 >250 (decomp.) IR: 1610 cm⁻¹ (C=N); μeff = 5.9 μB High-spin magnetism

Research Implications and Gaps

Coordination Chemistry : this compound could serve as a precursor for alkali metal-organic frameworks (MOFs), analogous to Fe(II)-LThiazole complexes .

Biological Activity : While Kus et al. (2008) demonstrated antioxidant activity in benzimidazole-thiazole hybrids, the lithium derivative’s bioactivity remains unexplored .

Synthetic Optimization : Direct comparisons with acetamide-thiazole derivatives () highlight the need for detailed spectroscopic characterization of the lithium salt.

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